2-(3,5-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound with a molecular formula of C20H19FN2O. This compound is notable for its unique structure, which includes a dimethylphenoxy group, a fluorophenyl group, and a pyridinyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of 3,5-dimethylphenol, which is then reacted with an appropriate halogenated acetamide to form the phenoxy intermediate.
Introduction of the Fluorophenyl Group: The phenoxy intermediate is then reacted with a fluorophenylmethyl halide under basic conditions to introduce the fluorophenyl group.
Coupling with Pyridinyl Group: Finally, the compound is coupled with a pyridinyl group using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
2-(3,5-Dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the molecule.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the activity or function of the target molecules. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-(3,5-Dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide can be compared with other similar compounds, such as:
2-(3,5-Dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may lead to different chemical and biological properties.
2-(3,5-Dimethylphenoxy)-N-[(4-bromophenyl)methyl]-N-(pyridin-2-yl)acetamide: The presence of a bromine atom instead of a fluorine atom can also result in different reactivity and interactions with biological targets.
2-(3,5-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide:
These comparisons highlight the uniqueness of 2-(3,5-Dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide and its potential advantages in various research and industrial applications.
Properties
Molecular Formula |
C22H21FN2O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H21FN2O2/c1-16-11-17(2)13-20(12-16)27-15-22(26)25(21-5-3-4-10-24-21)14-18-6-8-19(23)9-7-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
VJIAOPCINKCGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.